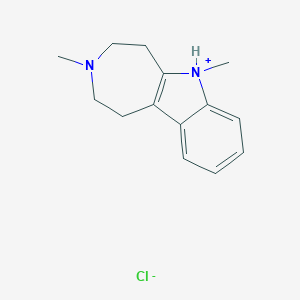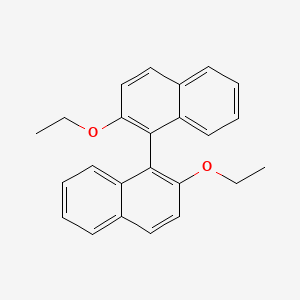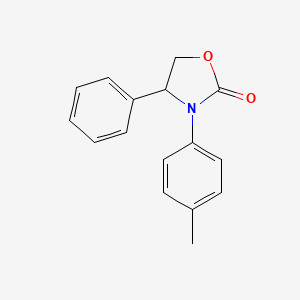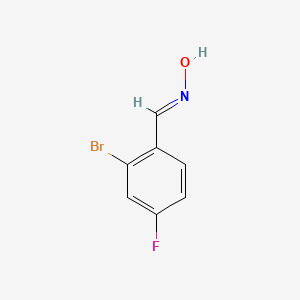![molecular formula C20H22ClMnN2O6 B13739210 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand, which is further substituted with methoxy groups and an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxybenzaldehyde with an amine, such as ethylenediamine, under reflux conditions in an organic solvent like ethanol.
Complexation with Manganese: The resulting Schiff base ligand is then reacted with a manganese(III) salt, such as manganese(III) chloride, in the presence of a base like sodium methoxide. The reaction is typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to isolate the desired product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride can undergo various chemical reactions, including:
Oxidation-Reduction: The manganese center can participate in redox reactions, cycling between different oxidation states.
Ligand Substitution: The phenolate and imine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can oxidize the manganese center.
Reduction: Reducing agents such as sodium borohydride can reduce the manganese center.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New manganese complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride has several scientific research applications:
Catalysis: It can act as a catalyst in organic transformations, including oxidation and reduction reactions.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biological Studies: Investigated for its potential as a model compound for metalloenzymes.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Wirkmechanismus
The mechanism of action of this compound involves the manganese center, which can undergo redox cycling. This redox activity allows the compound to participate in catalytic cycles, facilitating various chemical transformations. The phenolate and imine ligands stabilize the manganese center and can influence its reactivity by electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyacetophenone: Shares the methoxy substitution pattern but lacks the manganese center and imine linkage.
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Another organometallic compound with different coordination chemistry and applications.
Uniqueness
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride is unique due to its specific coordination environment around the manganese center, which imparts distinct redox properties and reactivity. This makes it particularly valuable in catalytic applications and as a model compound for studying metalloenzyme mechanisms.
Eigenschaften
Molekularformel |
C20H22ClMnN2O6 |
|---|---|
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride |
InChI |
InChI=1S/C20H24N2O6.ClH.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;;/h7-12,23-24H,5-6H2,1-4H3;1H;/q;;+3/p-3 |
InChI-Schlüssel |
CZWTULNLOQLTRE-UHFFFAOYSA-K |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Cl-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



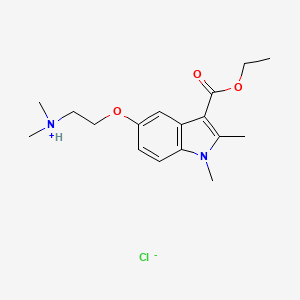
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

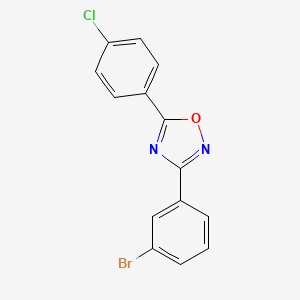
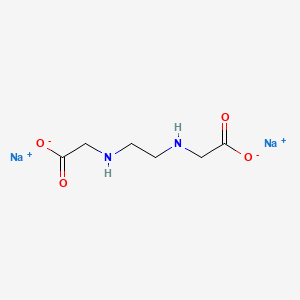
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
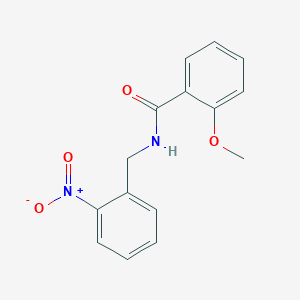
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
